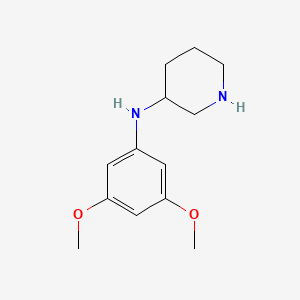

N-(3,5-dimethoxyphenyl)piperidin-3-amine

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-6-11(7-13(8-12)17-2)15-10-4-3-5-14-9-10/h6-8,10,14-15H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNZKVCHDORJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2CCCNC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)piperidin-3-amine typically involves the reaction of 3,5-dimethoxyphenylamine with piperidine under specific conditions. The reaction can be carried out using reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine. The reaction is usually performed under an inert atmosphere to prevent oxidation and carried out at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The use of automated systems and advanced control technologies can help optimize the reaction conditions and improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethoxyphenyl)piperidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds. The reactions are typically carried out in an acidic or neutral medium.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually carried out in anhydrous solvents like ether or THF.

Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides or sulfonates in the presence of a base. The reactions are often performed in polar aprotic solvents like DMF or DMSO.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various applications, such as drug development and material science.

Scientific Research Applications

Anticancer Activity

N-(3,5-dimethoxyphenyl)piperidin-3-amine has demonstrated notable anticancer properties in various studies:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways. It has been shown to inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Case Study : In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found to induce G2/M phase arrest and apoptosis at concentrations as low as 10 µM, with an IC50 value of approximately 12 µM .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

- Mechanism : The compound appears to modulate neurotransmitter levels and protect against oxidative stress-induced neuronal damage. It has shown promise in reducing neuroinflammation in models of neurodegenerative diseases .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

- DPPH Assay : In vitro studies have indicated that this compound exhibits significant free radical scavenging activity, suggesting its potential as an antioxidant agent .

Data Summary Table

Recent Advances and Future Directions

Recent studies highlight the potential for further development of this compound derivatives with improved potency and selectivity for specific targets involved in cancer and neurodegenerative diseases. The exploration of structure–activity relationships (SAR) is crucial for optimizing the therapeutic efficacy of this compound .

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)piperidin-3-amine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.31 g/mol

- Availability: Sold in 50 mg (529.00 €) and 500 mg (1,440.00 €) quantities, though discontinuations are noted in certain product lines .

Comparison with Structurally Similar Compounds

N-(Oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline (Ref: 3D-HBC84664)

Structural Features :

- Contains a pyrazole ring and tetrahydropyran (oxane) group.

- Lacks the piperidine backbone but shares an aromatic amine linkage.

Physicochemical Properties :

- Higher price (50 mg: 635.00 €; 500 mg: 1,768.00 €) compared to the target compound, likely due to synthetic complexity or demand .

Applications : Used in ligand synthesis and as a precursor for bioactive molecules.

(3S)-1-(5-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N-[(3,5-dichlorophenyl)methyl]piperidin-3-amine

Structural Features :

Physicochemical Properties :

- Molecular Formula : C₁₈H₁₈Cl₃N₅

- Molecular Weight : 410.728 g/mol

- Three chlorine atoms enhance lipophilicity, contrasting with the electron-donating methoxy groups in the target compound .

Applications : Registered in the RCSB PDB as a ligand, suggesting use in structural biology and protein interaction studies .

General Comparison Table

Key Research Findings

- Synthetic Accessibility : The target compound’s simpler structure likely allows cost-effective synthesis compared to the multi-chlorinated PDB ligand, which requires complex heterocyclic fusion .

- Market Trends : Discrepancies in availability (e.g., discontinuations in 6-membered heterocycle catalogs vs. active sales in building blocks) suggest shifting demand or supply-chain adjustments .

Biological Activity

N-(3,5-Dimethoxyphenyl)piperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a 3,5-dimethoxyphenyl group. The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate aryl amines under controlled conditions to ensure high yield and purity. Recent advancements in synthetic methods have improved the efficiency of producing such compounds while minimizing by-products .

Anticancer Properties

The compound has shown promising anticancer properties in various studies. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through interaction with key signaling pathways .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 10.5 | Apoptosis induction |

| HCT-116 (colon carcinoma) | 15.2 | Cell cycle arrest |

| HEP2 (epidermoid carcinoma) | 12.8 | Inhibition of proliferation |

Neuropharmacological Effects

In addition to its anticancer activity, this compound has been investigated for its effects on the central nervous system. It acts as a ligand for muscarinic acetylcholine receptors, which are implicated in various neurological disorders. Activation of these receptors can enhance cognitive functions and may provide therapeutic benefits in conditions such as Alzheimer's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the aromatic substituents can significantly alter potency and selectivity.

Key Findings:

- Substitution Patterns: The presence of methoxy groups at the 3 and 5 positions on the phenyl ring enhances lipophilicity and bioavailability.

- Piperidine Modifications: Variations in the piperidine structure can lead to improved interactions with target proteins, thereby increasing efficacy .

Case Studies

- In Vitro Studies: A study examining the effects of this compound on HCT-116 cells revealed an IC50 value of 15.2 µM, indicating significant antiproliferative activity. The study highlighted its potential as a lead compound for further development .

- In Vivo Studies: Animal models have shown that compounds similar to this compound can reduce tumor size significantly when administered at therapeutic doses. These findings support the need for further exploration into its pharmacokinetics and long-term efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dimethoxyphenyl)piperidin-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or sulfonamide coupling reactions. For example, a multi-step procedure may start with N-(3,5-dimethoxyphenyl)-4-methylbenzenesulfonamide, followed by nucleophilic substitution or oxidation (e.g., using DIBAL-H for reduction or H₂O₂/TPP for oxidation). Key optimizations include:

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for improved solubility.

- Catalysts : Use of bases like K₂CO₃ to deprotonate intermediates and enhance reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the presence of methoxy (-OCH₃), piperidinyl, and aromatic protons. For instance, methoxy groups resonate at δ ~3.7–3.9 ppm, while piperidinyl protons appear as multiplet signals between δ 1.5–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₂₀N₂O₂).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How can researchers mitigate side reactions during the alkylation of the piperidine ring?

- Methodological Answer :

- Temperature control : Maintain reflux conditions (e.g., 80°C in THF) to suppress byproducts like over-alkylation.

- Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to piperidine derivative to avoid excess reagent.

- Protecting groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups, which can be removed post-alkylation using trifluoroacetic acid (TFA) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to study this?

- Methodological Answer :

- Chiral chromatography : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H).

- Kinetic studies : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., FGFR1 kinase assays). For example, AZD4547, a related compound, showed stereospecific binding to FGFR1 in preclinical models .

- X-ray crystallography : Determine 3D binding modes with target proteins to correlate stereochemistry with activity .

Q. What computational strategies predict the binding affinity of this compound to kinase targets like FGFR1?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s methoxyphenyl group and FGFR1’s ATP-binding pocket.

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS).

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, prioritizing derivatives with ΔG < -8 kcal/mol .

Q. How can conflicting data from in vitro vs. in vivo efficacy studies be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450-mediated oxidation).

- Metabolite identification : Use LC-MS/MS to detect major metabolites and modify the structure to block metabolic hotspots (e.g., fluorination of vulnerable positions) .

- Patient-derived xenograft (PDX) models : Validate efficacy in clinically relevant models to bridge in vitro-in vivo gaps .

Structural and Mechanistic Questions

Q. What role do the 3,5-dimethoxyphenyl substituents play in modulating this compound’s electronic properties?

- Methodological Answer :

- DFT calculations : Analyze electron density maps (e.g., using Gaussian 16) to quantify the electron-donating effects of methoxy groups on the aromatic ring.

- UV-Vis spectroscopy : Compare λmax shifts in derivatives lacking methoxy groups to assess conjugation effects .

Q. How can researchers design derivatives to enhance solubility without compromising target affinity?

- Methodological Answer :

- Prodrug strategies : Introduce phosphate or acetate groups at the piperidine nitrogen, which hydrolyze in vivo to release the active compound.

- PEGylation : Attach polyethylene glycol (PEG) chains to the methoxyphenyl group to improve aqueous solubility.

- LogP optimization : Use ClogP calculations to maintain a balance between hydrophilicity (LogP < 3) and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.